tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C19H30N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2,6-dimethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Similar in structure but with different substituents on the piperidine ring.
Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific combination of tert-butyl, benzyl, and piperidine moieties, which confer distinct reactivity and biological activity. This makes it valuable in specialized synthetic and research applications .
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)12-15(2)21(14)13-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
YZUWHSJNFAERJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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